Propiophenone, 3-(1-pyrrolidinyl)-, hydrochloride

Vue d'ensemble

Description

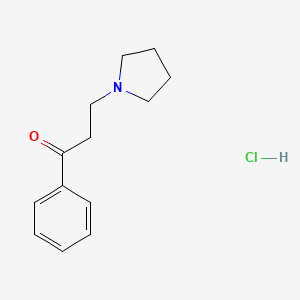

Propiophenone, 3-(1-pyrrolidinyl)-, hydrochloride is a chemical compound with the molecular formula C13H17NO.ClH. It is a white solid that is soluble in water and is commonly used as an intermediate in organic synthesis. This compound is known for its unique chemical structure, which includes a pyrrolidinyl group attached to a propiophenone backbone.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Propiophenone, 3-(1-pyrrolidinyl)-, hydrochloride typically involves the reaction of pyrrolidinone with propiophenone, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions often include the use of solvents such as dioxane and water, with sodium carbonate as a base . The reaction is usually carried out at temperatures between 70-80°C .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation has also been explored to improve the efficiency of the reaction . This method employs a multimode reactor to achieve the desired product with higher yields and shorter reaction times.

Analyse Des Réactions Chimiques

Types of Reactions

Propiophenone, 3-(1-pyrrolidinyl)-, hydrochloride undergoes various chemical reactions, including:

Substitution: Substitution reactions often involve the replacement of halogen atoms with other functional groups using reagents like sodium carbonate.

Common Reagents and Conditions

Common reagents used in these reactions include peracids for oxidation, LiAlH4 for reduction, and sodium carbonate for substitution reactions . The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures and the use of appropriate solvents.

Major Products Formed

The major products formed from these reactions include quinoline derivatives, reduced forms of the compound, and substituted derivatives with various functional groups .

Applications De Recherche Scientifique

Chemical Profile

- Molecular Formula : C13H18ClNO

- Molecular Weight : 239.74 g/mol

- Appearance : Pink powder

- Density : 1.051 g/cm³

- Boiling Point : 328.6ºC at 760 mmHg

- Flash Point : 122.2ºC

The compound features a propiophenone moiety linked to a pyrrolidine group, which contributes to its unique chemical properties and potential biological activities.

Pharmaceutical Research Applications

-

Neurological Disorders :

- Propiophenone derivatives have been investigated for their therapeutic potential in treating neurological conditions such as spastic paralysis and muscular contractures. The compound exhibits anti-tremorine and anti-nicotine activities, making it a candidate for managing conditions like Parkinsonism and other motor dysfunctions .

-

Analgesic Properties :

- Research indicates that this compound may offer analgesic effects, potentially useful in pain management therapies. Its interaction with neurotransmitter receptors suggests a mechanism for modulating pain pathways.

-

Designer Drug Research :

- As part of the broader class of pyrrolidinophenones, it has gained attention in forensic and toxicological studies due to its structural similarity to other psychoactive substances. Understanding its pharmacology is crucial for developing safety protocols and legal regulations surrounding designer drugs .

Interaction Studies

Preliminary studies have shown that 3-(1-Pyrrolidinyl)propiophenone interacts with various neurotransmitter receptors:

- Dopaminergic Receptors : Potential implications in treating dopamine-related disorders.

- Serotonergic Receptors : May influence mood regulation and anxiety disorders.

Further research is necessary to elucidate the full spectrum of interactions and their implications for pharmacological applications .

Mécanisme D'action

The mechanism of action of Propiophenone, 3-(1-pyrrolidinyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The pyrrolidinyl group in the compound allows it to interact with various enzymes and receptors, leading to its biological effects . Molecular docking studies have shown that the compound can interact with proteins such as Akt, which plays a role in cell signaling pathways .

Comparaison Avec Des Composés Similaires

Propiophenone, 3-(1-pyrrolidinyl)-, hydrochloride can be compared with other similar compounds, such as:

3,4-Methylenedioxypyrovalerone (3,4-MDPV): Known for its psychostimulant effects and interaction with dopamine circuitry in the brain.

Pyrovalerone: Another α-pyrrolidinophenone with similar psychostimulant properties.

2,3-MDPV: A structural isomer of 3,4-MDPV with comparable pharmacological properties.

These compounds share similar structural features but differ in their specific biological activities and potency. This compound is unique due to its specific chemical structure and the presence of the pyrrolidinyl group, which contributes to its distinct biological and chemical properties.

Activité Biologique

Propiophenone, 3-(1-pyrrolidinyl)-, hydrochloride is a chemical compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, applications in drug development, and relevant case studies.

- Molecular Formula : C13H17NO·HCl

- Molecular Weight : 239.75 g/mol

- Appearance : White to off-white crystalline powder

- Solubility : Soluble in water

Propiophenone derivatives are known for their structural complexity and potential therapeutic applications. The presence of the pyrrolidinyl group enhances its interaction with various biological targets.

Analgesic and Anti-inflammatory Properties

This compound has been identified as a potent inhibitor of cyclooxygenase-2 (COX-2), an enzyme crucial in the inflammatory process. This inhibition leads to reduced production of prostaglandins, thereby exhibiting analgesic and anti-inflammatory effects. Studies have shown that it can effectively alleviate pain and inflammation in animal models.

Antimicrobial and Antitumor Effects

Research indicates that this compound possesses antimicrobial properties against a range of pathogens. In vitro studies have demonstrated its effectiveness against certain bacterial strains and fungi. Additionally, preliminary findings suggest potential antitumor activity, warranting further investigation into its mechanisms and efficacy against various cancer cell lines.

The biological effects of this compound are largely attributed to its ability to interact with specific molecular targets:

- COX-2 Inhibition : Reduces inflammation and pain by blocking prostaglandin synthesis.

- Receptor Interactions : The pyrrolidinyl moiety facilitates binding to neurotransmitter receptors, influencing central nervous system pathways related to pain perception and urinary control .

Applications in Drug Development

Propiophenone derivatives are being explored as potential therapeutic agents for conditions such as:

- Urinary Frequency and Incontinence : Clinical studies have shown that specific derivatives can significantly reduce micturition frequency in patients with overactive bladders .

- Pain Management : Due to its analgesic properties, it is being investigated as a candidate for pain relief medications.

Case Studies

- Therapeutic Agent for Urinary Incontinence :

-

Antimicrobial Activity :

- In vitro evaluations revealed that this compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The compound's mechanism involves disruption of bacterial cell wall synthesis.

Research Findings Summary Table

Current State of Research

Research on this compound continues to expand, focusing on:

- Synthesis of New Derivatives : Ongoing studies aim to develop more potent analogs with improved selectivity and efficacy.

- Clinical Trials : Further clinical trials are needed to establish safety profiles and therapeutic dosages for various applications.

Future Directions

Future research should prioritize:

- Long-term Toxicity Studies : While acute toxicity appears low at doses up to 100 mg/kg, chronic exposure effects remain underexplored.

- Mechanistic Studies : Detailed investigations into the molecular interactions and pathways affected by this compound will enhance understanding of its therapeutic potential.

- Broader Applications : Exploring additional therapeutic areas such as neurodegenerative diseases may uncover new uses for this compound.

Propriétés

IUPAC Name |

1-phenyl-3-pyrrolidin-1-ylpropan-1-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO.ClH/c15-13(12-6-2-1-3-7-12)8-11-14-9-4-5-10-14;/h1-3,6-7H,4-5,8-11H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AACQWMDCFMYTSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCC(=O)C2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50232258 | |

| Record name | Propiophenone, 3-(1-pyrrolidinyl)-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50232258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

833-86-3 | |

| Record name | 1-Propanone, 1-phenyl-3-(1-pyrrolidinyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=833-86-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(1-Pyrrolidinyl)propiophenone hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000833863 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanone, hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73484 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propiophenone, 3-(1-pyrrolidinyl)-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50232258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(1-pyrrolidinyl)propiophenone hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.485 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(1-PYRROLIDINYL)PROPIOPHENONE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/763U2A0O5F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.